(3aS*,7aR*)-5-methyl-2-[3-(3,4,5-trimethyl-1H-pyrazol-1-yl)propanoyl]octahydro-3aH-pyrrolo[3,4-c]pyridine-3a-carboxylic acid
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Overview
Description
Synthesis Analysis
Synthesis of such complex molecules often involves multi-step chemical reactions. A related compound, methyl 4,7-dihydro-1H-pyrazolo[3,4-b]pyridine-5-carboxylates, was prepared in a two-step procedure from 2-oxo-1,2,3,4-tetrahydropyridine-5-carboxylates, indicating a possible synthetic pathway for our compound of interest (Verdecia et al., 1996).
Molecular Structure Analysis
The molecular structure of pyrazole derivatives, including those similar to our compound, has been studied using various techniques like NMR, IR spectroscopy, and X-ray diffraction. For example, the structure of 1-(6-chloro-pyridin-2-yl)-5-hydroxy-1H-pyrazole-3-carboxylic acid methyl ester was studied, revealing insights that could be relevant to the molecular structure analysis of our compound (Shen et al., 2012).
Chemical Reactions and Properties
The chemical reactions and properties of such compounds are typically characterized by their reactivity with various reagents. For instance, the synthesis and characterization of similar pyrazole derivatives provide valuable insights into the reactivity and chemical properties that might be expected from our compound (Ge et al., 2014).
Physical Properties Analysis
Physical properties like solubility, melting point, and crystalline structure are crucial for understanding the behavior of such compounds. Studies on compounds like 5-aminofuro[3,2-c]pyridinium tosylates offer insights into the physical properties that could be expected from our compound of interest (Bencková & Krutošíková, 1999).
Chemical Properties Analysis
The chemical properties, including stability, reactivity, and potential tautomeric forms, are key to understanding the compound’s applications in scientific research. For example, the study of tautomerism in aza heterocycles can provide important insights into the chemical behavior of our compound (Gubaidullin et al., 2014).
properties
IUPAC Name |
(3aS,7aR)-5-methyl-2-[3-(3,4,5-trimethylpyrazol-1-yl)propanoyl]-1,3,4,6,7,7a-hexahydropyrrolo[3,4-c]pyridine-3a-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28N4O3/c1-12-13(2)19-22(14(12)3)8-6-16(23)21-9-15-5-7-20(4)10-18(15,11-21)17(24)25/h15H,5-11H2,1-4H3,(H,24,25)/t15-,18-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVGSRBCCEYFFSR-YJBOKZPZSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N(N=C1C)CCC(=O)N2CC3CCN(CC3(C2)C(=O)O)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(N(N=C1C)CCC(=O)N2C[C@@H]3CCN(C[C@@]3(C2)C(=O)O)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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